5-(4-fluorophenyl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
5-(4-fluorophenyl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines
Mechanism of Action
Target of Action
It is known that pyrido[2,3-d]pyrimidines, a class of compounds to which this molecule belongs, have a broad spectrum of activities and can target a variety of proteins including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
Pyrido[2,3-d]pyrimidines are known to inhibit the activity of their targets, thereby disrupting their signaling pathways .
Biochemical Pathways
Given the targets of pyrido[2,3-d]pyrimidines, it can be inferred that the compound may affect pathways involving cell growth, proliferation, and survival .
Pharmacokinetics
A series of pyrido[2,3-d]pyrimidin-7(8h)-ones, which are structurally similar to this compound, were designed and synthesized as new selective orally bioavailable threonine tyrosine kinase (ttk) inhibitors . This suggests that this compound may also have good oral bioavailability.
Result of Action
Given the targets of pyrido[2,3-d]pyrimidines, it can be inferred that the compound may have antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .
Biochemical Analysis
Biochemical Properties
5-(4-fluorophenyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit tyrosine kinase, extracellular regulated protein kinases, and phosphatidylinositol-3 kinase, among others . These interactions are crucial for its biological activity, as they can modulate signaling pathways and cellular processes.
Cellular Effects
The effects of 5-(4-fluorophenyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to alter the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell survival and growth .
Molecular Mechanism
At the molecular level, 5-(4-fluorophenyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to specific sites on enzymes and proteins, leading to their inhibition or activation. This compound also modulates gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(4-fluorophenyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity .
Dosage Effects in Animal Models
The effects of 5-(4-fluorophenyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
5-(4-fluorophenyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound .
Transport and Distribution
The transport and distribution of 5-(4-fluorophenyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its biological activity .
Subcellular Localization
The subcellular localization of 5-(4-fluorophenyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it can exert its effects. This localization is essential for its role in modulating cellular processes and signaling pathways .
Preparation Methods
The synthesis of 5-(4-fluorophenyl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common synthetic route involves the condensation of a pyridine derivative with a pyrimidine derivative under specific reaction conditions . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-fluorophenyl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds to 5-(4-fluorophenyl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione include other pyrido[2,3-d]pyrimidines and related bicyclic systems. These compounds share structural similarities but may differ in their biological activities and applications. Some examples of similar compounds include:
- 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
- Pyrrolo[2,3-d]pyrimidine derivatives
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tetrahydrofuran-2-ylmethyl group, which may confer distinct biological properties.
Properties
IUPAC Name |
5-(4-fluorophenyl)-1-(oxolan-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c19-12-5-3-11(4-6-12)14-7-8-20-16-15(14)17(23)21-18(24)22(16)10-13-2-1-9-25-13/h3-8,13H,1-2,9-10H2,(H,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEUJDVTNYITTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C3=NC=CC(=C3C(=O)NC2=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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